

Evobrutinib In-Vitro Assays for BTK Inhibition: Application Notes and Protocols

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Compound of Interest

Compound Name: *Evobrutinib*

Cat. No.: *B607390*

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These application notes provide detailed protocols for in-vitro biochemical and cell-based assays to characterize the inhibitory activity of **Evobrutinib** on Bruton's tyrosine kinase (BTK). **Evobrutinib** is a highly selective, covalent inhibitor of BTK, a key enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[1][2] Accurate and reproducible assessment of its potency and mechanism of action is critical for pre-clinical and clinical development.

Data Presentation: Quantitative Analysis of Evobrutinib BTK Inhibition

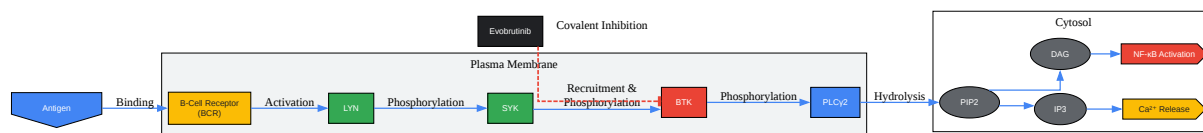
The following tables summarize the in-vitro inhibitory activity of **Evobrutinib** against BTK in both biochemical (cell-free) and cell-based assays.

Parameter	Value	Assay Type	Source
IC50	37.9 nM	Cell-free assay	[3]
IC50	8.9 nM	Biochemical Assay	[4]

Cell Line	Assay Type	Endpoint	Incubation Time	IC50	Source
THP-1 (human monocytic)	Function Assay	FCgammaR-induced IL-8 production	24 hours	0.061 μ M	[3]
Human PBMCs	Function Assay	Anti-IgM-stimulated CD69 expression	60 minutes	0.061 μ M	[3]
Human B cells	Function Assay	Anti-IgM/IL-4-stimulated CD69 expression	60 minutes	0.32 μ M	[3]

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.



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Caption: BTK Signaling Pathway in B-Cells.

Experimental Protocols

Biochemical (Cell-Free) BTK Kinase Inhibition Assay

This protocol describes a luminescent-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of **Evobrutinib** against purified recombinant BTK enzyme. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

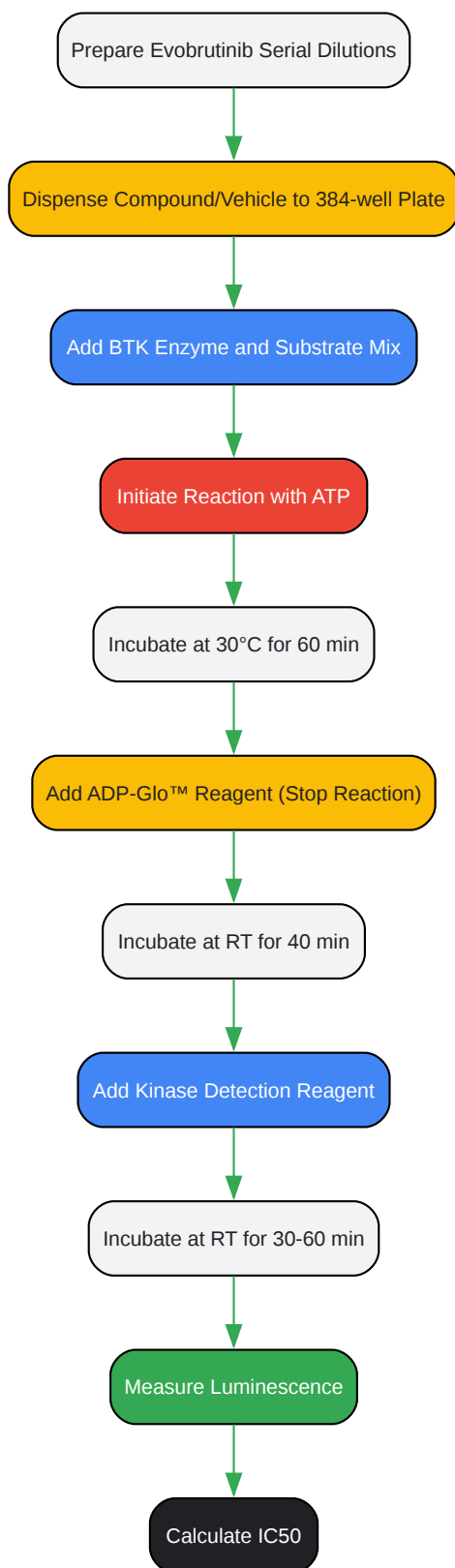
Materials:

- Recombinant human BTK enzyme
- Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50μM DTT)[\[5\]](#)
- ATP solution
- Substrate (e.g., Poly(Glu,Tyr) 4:1)
- ADP-Glo™ Kinase Assay Kit (or similar detection system)
- **Evobrutinib** stock solution (in DMSO)
- 384-well white plates
- Plate reader capable of luminescence detection

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **Evobrutinib** in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
- **Reaction Setup:**
 - Add 2.5 μL of diluted **Evobrutinib** or vehicle (DMSO in Kinase Assay Buffer) to the wells of a 384-well plate.
 - Add 5 μL of a solution containing the BTK enzyme and substrate in Kinase Assay Buffer.

- Initiate the kinase reaction by adding 2.5 μ L of ATP solution in Kinase Assay Buffer. The final concentrations of reactants should be optimized, but a starting point could be 5-10 ng/ μ L BTK, 0.2 mg/mL substrate, and 10 μ M ATP.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Detection:
 - Add 10 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 20 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (wells with no enzyme).
 - Normalize the data to the positive control (vehicle-treated) and negative control (no enzyme or potent inhibitor).
 - Plot the percentage of inhibition against the logarithm of **Evobrutinib** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



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Caption: Biochemical BTK Inhibition Assay Workflow.

Cell-Based BTK Autophosphorylation Assay in Ramos Cells

This protocol details a method to assess the inhibitory effect of **Evobrutinib** on BTK autophosphorylation at Tyr223 in Ramos cells, a human B-lymphoma cell line that endogenously expresses the B-cell receptor.

Materials:

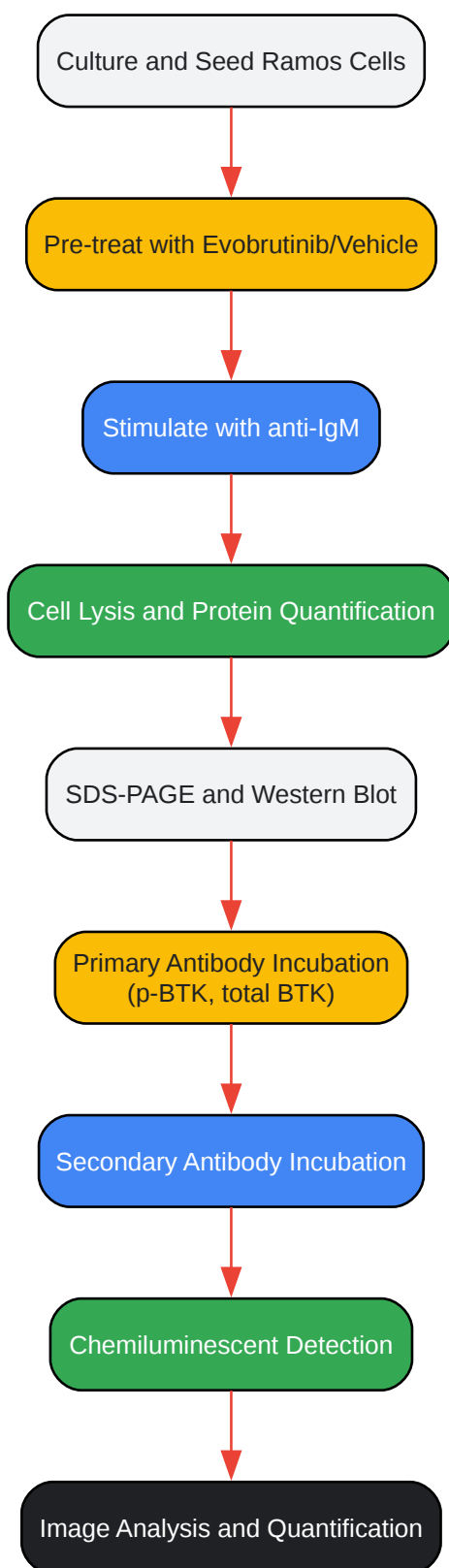
- Ramos RA1 cells
- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- **Evobrutinib** stock solution (in DMSO)
- Anti-human IgM, F(ab')₂ fragment
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and Western blot apparatus
- Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system for Western blots

Procedure:

- Cell Culture and Treatment:
 - Culture Ramos cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
 - Seed cells at a density of 1×10^6 cells/mL in a 6-well plate.

- Pre-treat the cells with various concentrations of **Evobrutinib** or vehicle (DMSO) for 1-2 hours at 37°C.
- BCR Stimulation:
 - Stimulate the B-cell receptor by adding anti-human IgM F(ab')₂ fragment to a final concentration of 10 µg/mL.
 - Incubate for 5-10 minutes at 37°C.
- Cell Lysis:
 - Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
 - Wash the cell pellet once with ice-cold PBS.
 - Lyse the cells with ice-cold lysis buffer and incubate on ice for 30 minutes.
 - Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.

- Detection and Analysis:
 - Apply a chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.
 - Determine the concentration-dependent inhibition of BTK autophosphorylation by **Evobrutinib**.



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